

An In-Depth Technical Guide to BUR1 Substrates and Interacting Proteins

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Compound of Interest

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Introduction

The budding yeast cyclin-dependent kinase (CDK) **Bur1**, in complex with its cyclin Bur2, is a crucial regulator of transcription elongation and other essential cellular processes. As a homolog of the human CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb), **Bur1** plays a pivotal role in coordinating the phosphorylation of key substrates to ensure proper gene expression and maintain genome integrity. This technical guide provides a comprehensive overview of the known substrates and interacting partners of the **Bur1-Bur2** kinase complex, detailing the experimental methodologies used to identify these interactions and presenting available quantitative data. Furthermore, this guide includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the **Bur1** regulatory network.

Core Functions of the Bur1-Bur2 Kinase Complex

The **Bur1-Bur2** complex is implicated in a multitude of cellular processes, primarily centered around the regulation of gene transcription. Its functions include:

- **Transcription Elongation:** **Bur1** is a key factor in promoting the transition from transcription initiation to productive elongation. It is recruited to the coding regions of actively transcribed genes and its kinase activity is essential for this process.^{[1][2]}

- **Histone Modification:** The **Bur1**-Bur2 complex is intricately linked to the regulation of histone modifications that are critical for chromatin structure and gene expression. It is required for the monoubiquitination of histone H2B on lysine 123 (H2Bub1) by the Rad6/Bre1 complex, which in turn is a prerequisite for the methylation of histone H3 on lysines 4 and 79 (H3K4me and H3K79me).[3] Furthermore, **Bur1**-Bur2 is involved in the methylation of histone H3 on lysine 36 (H3K36me) by the Set2 methyltransferase.[4]
- **Cell Cycle Progression:** Recent evidence has uncovered a role for **Bur1** in vacuole-mediated cell cycle progression, functioning in concert with the Target of Rapamycin Complex 1 (TORC1) pathway.[5][6][7]

Known Substrates of Bur1 Kinase

The diverse functions of **Bur1** are executed through the phosphorylation of a specific set of substrate proteins. The following table summarizes the key known substrates of **Bur1** and the identified phosphorylation sites.

Substrate	Phosphorylation Site(s)	Functional Consequence of Phosphorylation	References
Spt5	C-terminal repeat (CTR) domain	Phosphorylation of the Spt5 CTR by Bur1 is crucial for the recruitment of the Paf1 complex to elongating RNA Polymerase II. This recruitment is essential for downstream histone modifications and proper transcription elongation.	[8] [9] [10] [11]
Rpb1 (CTD)	Serine 5 of the heptapeptide repeat (in vitro)	While Bur1 can phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II, Rpb1, in vitro, its significance as a major in vivo CTD kinase is debated. Some studies suggest it may play a role in early elongation.	[1]

Rad6	Serine 120	Phosphorylation of the E2 ubiquitin-conjugating enzyme Rad6 by Bur1 is required for its role in histone H2B monoubiquitination. [3]
Sch9	S560, T568, T570, T574, T575, S709, T710, S711, T721, T723, S726	Bur1 directly phosphorylates the AGC kinase Sch9, a key effector of the TORC1 pathway, to regulate cell cycle progression. [5] [6] [7] [12] [13]

Key Interacting Proteins of the Bur1-Bur2 Complex

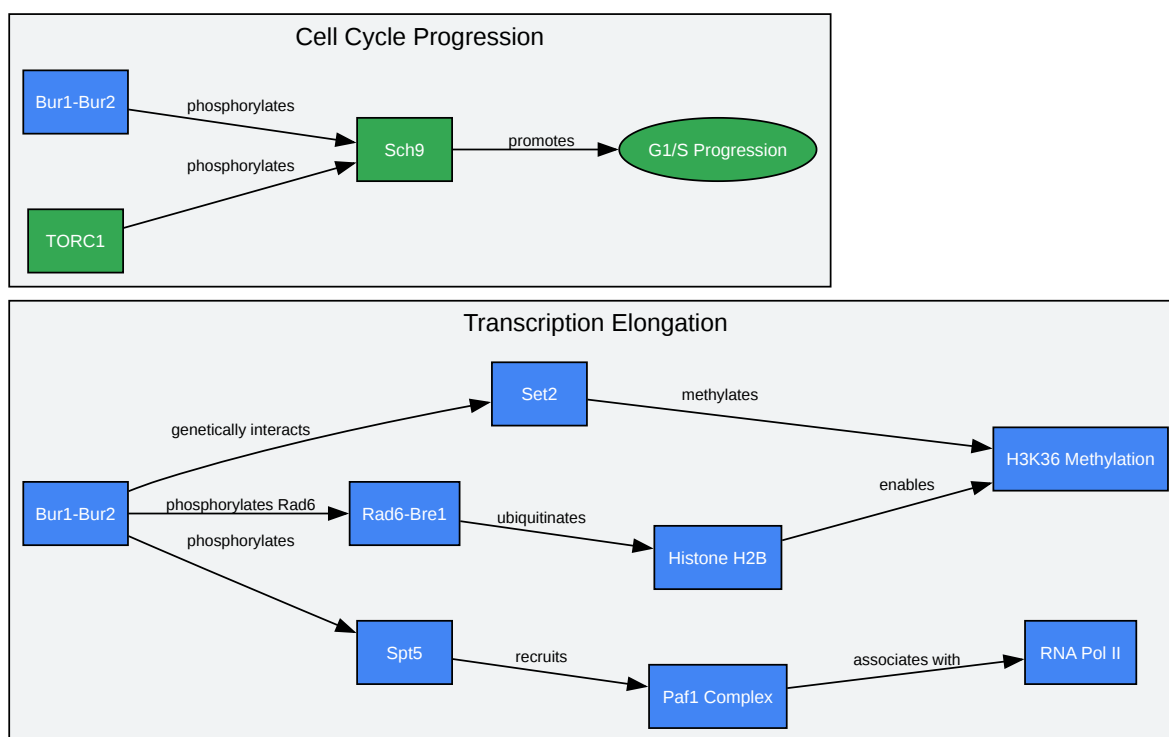
The **Bur1**-Bur2 complex functions within a larger network of interacting proteins that modulate its activity and recruit it to its sites of action. The table below details some of the key interacting partners.

Interacting Protein/Complex	Nature of Interaction	Functional Relevance	References
Bur2	Cyclin partner	Bur2 is the essential cyclin partner that binds to and activates Bur1 kinase.	[14]
Paf1 Complex	Genetic and physical interactions	Bur1-Bur2 is required for the recruitment of the Paf1 complex to transcribed genes, a critical step in coupling transcription elongation with histone modification.	[4][15][16][17]
Ctk1	Genetic interactions	Bur1 and Ctk1, another CDK involved in transcription elongation, show synthetic genetic interactions, suggesting they have related but distinct functions in regulating RNA Polymerase II.	[1]
Spt4/Spt5 (DSIF)	Genetic and physical interactions	Bur1 genetically and physically interacts with the Spt4/Spt5 complex, and Spt5 is a major substrate of Bur1.	[1][18]
Fcp1	Genetic interactions	Genetic interactions between BUR1 and FCP1, which encodes a CTD phosphatase, further link Bur1 to the	[18]

		regulation of Rpb1 CTD phosphorylation.
Set2	Genetic interactions	Bur1 shows genetic interactions with Set2, the histone H3K36 methyltransferase, [14] consistent with its role in regulating this histone mark.
Replication Protein A (RPA)	Physical interaction	The C-terminal domain of Bur1 interacts directly with RPA, suggesting a role for Bur1 in the DNA damage response and maintenance of genome stability.

Signaling Pathways and Interaction Networks

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and protein-protein interactions involving the **Bur1**-Bur2 complex.



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Caption: A simplified diagram of **BUR1** signaling pathways in transcription and cell cycle control.

Caption: A network map of **BUR1**'s key substrates and interacting proteins.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize **BUR1** substrates and interacting proteins.

Co-Immunoprecipitation (Co-IP) from Yeast Cells to Identify **BUR1** Interactors

This protocol is designed to isolate **Bur1**-containing protein complexes from yeast cell lysates.

Materials:

- Yeast strain expressing an epitope-tagged **Bur1** (e.g., **Bur1**-HA, **Bur1**-FLAG).
- YPD or appropriate selective media.
- Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM DTT, 1 mM PMSF, and 1x Protease Inhibitor Cocktail.
- Wash Buffer: Lysis buffer with 0.1% Triton X-100.
- Elution Buffer: 2x SDS-PAGE sample buffer.
- Anti-epitope tag antibody (e.g., anti-HA, anti-FLAG).
- Protein A/G magnetic beads.
- Glass beads (0.5 mm).
- Bead beater.
- Refrigerated centrifuge.
- Western blotting equipment and reagents.

Procedure:

- Yeast Culture and Harvest:
 - Grow a 50 mL culture of the yeast strain to an OD600 of 0.8-1.0.
 - Harvest cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

- Wash the cell pellet once with ice-cold water and resuspend in 1 mL of ice-cold Lysis Buffer.
- Cell Lysis:
 - Transfer the cell suspension to a 2 mL screw-cap tube containing an equal volume of glass beads.
 - Disrupt the cells by bead beating for 5 cycles of 1 minute on and 1 minute on ice.
 - Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
 - Transfer the supernatant (whole-cell extract) to a new pre-chilled tube.
- Immunoprecipitation:
 - Determine the protein concentration of the whole-cell extract using a Bradford assay.
 - Incubate 1-2 mg of total protein with 2-5 µg of the specific antibody for 2-4 hours at 4°C with gentle rotation.
 - Add 30 µL of pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
- Washing:
 - Pellet the beads using a magnetic stand and discard the supernatant.
 - Wash the beads three times with 1 mL of ice-cold Wash Buffer.
- Elution and Analysis:
 - Elute the protein complexes by resuspending the beads in 50 µL of 2x SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
 - Analyze the eluate by SDS-PAGE and Western blotting using antibodies against **Bur1** and putative interacting proteins.

In Vitro Kinase Assay for **BUR1** Activity

This protocol describes how to measure the kinase activity of immunoprecipitated **Bur1** on a recombinant substrate.

Materials:

- Immunoprecipitated **Bur1**-Bur2 complex (from Co-IP protocol, but eluted with a non-denaturing buffer or used directly on beads).
- Recombinant substrate protein (e.g., GST-Spt5-CTR, GST-Rpb1-CTD).
- Kinase Assay Buffer: 20 mM HEPES-KOH pH 7.6, 10 mM MgCl₂, 1 mM DTT, 100 μM ATP.
- [γ -³²P]ATP (10 μCi/μL).
- 2x SDS-PAGE sample buffer.
- SDS-PAGE and autoradiography equipment.

Procedure:

- Prepare Immunoprecipitated Kinase:
 - Perform immunoprecipitation of epitope-tagged **Bur1** as described in the Co-IP protocol, but wash the beads twice with Kinase Assay Buffer without ATP.
- Kinase Reaction:
 - Resuspend the beads in 20 μL of Kinase Assay Buffer.
 - Add 1-2 μg of the recombinant substrate protein.
 - Initiate the reaction by adding 1 μL of [γ -³²P]ATP.
 - Incubate the reaction at 30°C for 30 minutes with gentle agitation.
- Stop Reaction and Analyze:

- Stop the reaction by adding 20 μ L of 2x SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
- Separate the proteins by SDS-PAGE.
- Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

Chromatin Immunoprecipitation (ChIP) for BUR1 Localization

This protocol is for determining the genomic localization of **Bur1** in yeast.

Materials:

- Yeast strain expressing epitope-tagged **Bur1**.
- YPD medium.
- Formaldehyde (37% solution).
- Glycine (2.5 M).
- ChIP Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 1 mM PMSF, and 1x Protease Inhibitor Cocktail.
- Sonication Buffer: 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, 1 mM PMSF, and 1x Protease Inhibitor Cocktail.
- ChIP Wash Buffers (Low Salt, High Salt, LiCl, TE).
- Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS.
- Proteinase K.
- Phenol:Chloroform:Isoamyl Alcohol.

- Ethanol.
- Anti-epitope tag antibody.
- Protein A/G magnetic beads.
- Sonicator.
- qPCR machine and reagents.

Procedure:

- Cross-linking and Cell Harvest:
 - Grow a 50 mL yeast culture to an OD600 of 0.8.
 - Add formaldehyde to a final concentration of 1% and incubate for 15 minutes at room temperature.
 - Quench the cross-linking by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
 - Harvest cells by centrifugation and wash twice with ice-cold TBS.
- Chromatin Preparation:
 - Resuspend the cell pellet in 600 μ L of ChIP Lysis Buffer and lyse the cells with glass beads.
 - Pellet the spheroplasts and resuspend in 300 μ L of Sonication Buffer.
 - Sonicate the chromatin to an average fragment size of 200-500 bp.
 - Clarify the sonicated chromatin by centrifugation.
- Immunoprecipitation:
 - Incubate a fraction of the chromatin with 2-5 μ g of the specific antibody overnight at 4°C.

- Add pre-washed Protein A/G magnetic beads and incubate for 2 hours at 4°C.
- Washing and Elution:
 - Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer.
 - Elute the chromatin by incubating the beads in Elution Buffer at 65°C for 15 minutes.
- Reverse Cross-linking and DNA Purification:
 - Reverse the cross-links by incubating the eluate at 65°C for at least 6 hours.
 - Treat with RNase A and Proteinase K.
 - Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
- Analysis:
 - Analyze the enrichment of specific genomic loci by qPCR using primers for target and control regions.

Conclusion

The **Bur1**-Bur2 kinase complex is a central regulator of transcription elongation and plays important roles in histone modification and cell cycle control. Its activity is tightly controlled through its interaction with its cyclin partner, Bur2, and a network of other regulatory proteins. The phosphorylation of key substrates, including Spt5, Rad6, and Sch9, mediates the diverse functions of **Bur1**. The experimental protocols provided in this guide offer a starting point for researchers aiming to further investigate the intricate roles of this essential kinase. Future studies employing quantitative proteomics and advanced biochemical techniques will undoubtedly uncover additional substrates and interacting partners, further refining our understanding of the **Bur1**-centered regulatory network and its potential as a target for therapeutic intervention.

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